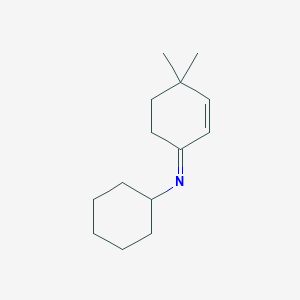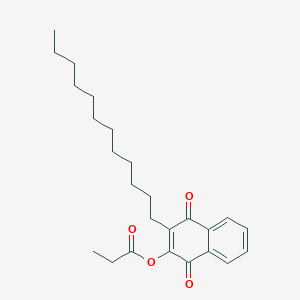
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is a derivative of naphthoquinone, characterized by its dodecyl chain and propanoate ester group. This compound is also known by its IUPAC name, 3-dodecyl-1,4-dioxo-1,4-dihydro-2-naphthyl propanoate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate typically involves the esterification of 3-dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-ol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The dodecyl chain and propanoate ester group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones .
科学的研究の応用
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the formulation of pesticides and other agrochemicals.
作用機序
The mechanism of action of 3-dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to induce apoptosis makes it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
Acequinocyl: A similar compound with acaricidal activity.
Lawsone: Another naphthoquinone derivative with antimicrobial properties.
Menadione: A synthetic vitamin K derivative with similar redox properties.
Uniqueness
3-Dodecyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl propanoate is unique due to its long dodecyl chain, which enhances its lipophilicity and ability to interact with lipid membranes. This property distinguishes it from other naphthoquinone derivatives and contributes to its diverse applications in various fields .
特性
CAS番号 |
57960-14-2 |
|---|---|
分子式 |
C25H34O4 |
分子量 |
398.5 g/mol |
IUPAC名 |
(3-dodecyl-1,4-dioxonaphthalen-2-yl) propanoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-6-7-8-9-10-11-12-13-18-21-23(27)19-16-14-15-17-20(19)24(28)25(21)29-22(26)4-2/h14-17H,3-13,18H2,1-2H3 |
InChIキー |
NURPWVSPVZLNNB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


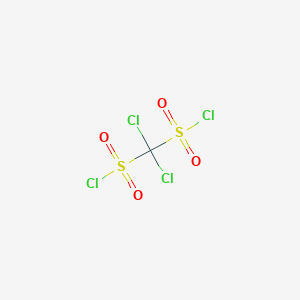
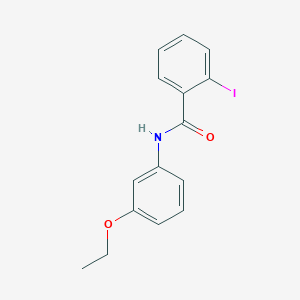
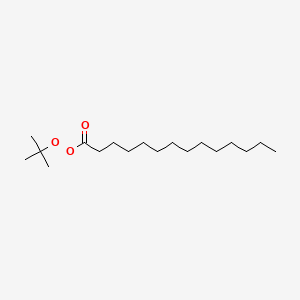
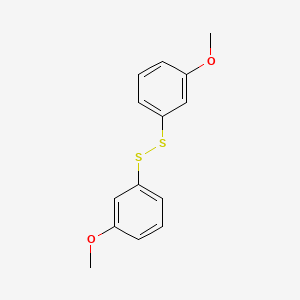
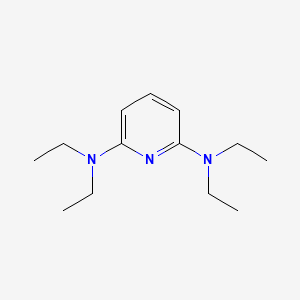
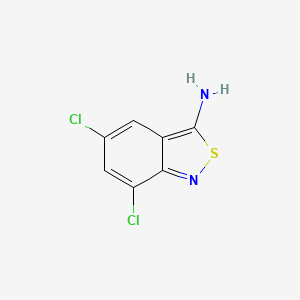
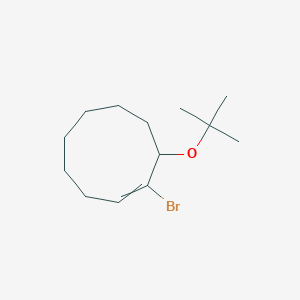
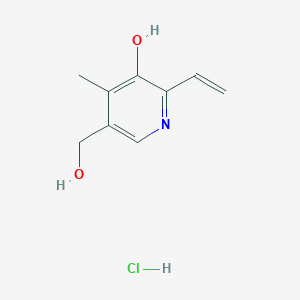
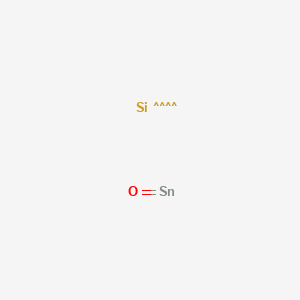
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
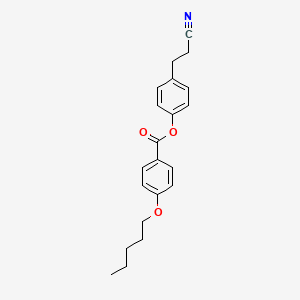
![3-[3-(Naphthalen-2-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618389.png)
